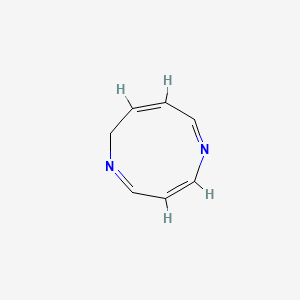

(2Z,7Z)-6H-1,5-diazonine

Description

(2Z,7Z)-6H-1,5-diazonine is a nine-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 5, with conjugated double bonds at C2–C3 and C7–C6. These compounds share functional groups (e.g., hydrazine derivatives, aromatic aldehydes) and synthetic methodologies, enabling insights into their physicochemical and spectral properties .

Properties

CAS No. |

16775-88-5 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.155 |

IUPAC Name |

(2Z,7Z)-6H-1,5-diazonine |

InChI |

InChI=1S/C7H8N2/c1-2-5-9-7-3-6-8-4-1/h1-4,6-7H,5H2/b2-1-,6-3-,8-4?,9-7? |

InChI Key |

RFZFJIUNYBYILC-INMIVZANSA-N |

SMILES |

C1C=CC=NC=CC=N1 |

Synonyms |

6H-1,5-Diazonine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,7Z)-6H-1,5-diazonine typically involves the use of specific reagents and catalysts to achieve the desired configuration of the double bonds. One common method involves the partial hydrogenation of precursor compounds, followed by selective isomerization to obtain the (2Z,7Z) configuration . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the stability of the compound during synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z,7Z)-6H-1,5-diazonine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

(2Z,7Z)-6H-1,5-diazonine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,7Z)-6H-1,5-diazonine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Heterocycles

Core Structural Differences

- Benzodithiazines: Six-membered rings fused with a benzene ring, containing two sulfur atoms (as sulfone groups, SO₂) and two nitrogen atoms. Example: 6-chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine ().

- Thiazolo-Pyrimidines: Fused bicyclic systems (e.g., thiazolo[3,2-a]pyrimidine) with sulfur and nitrogen atoms. Example: (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ().

- 1,2,5-Oxadiazines : Six-membered rings with oxygen and nitrogen atoms. Synthesized via cyclization of hydrazones ().

Spectral Properties

Infrared (IR) Spectroscopy

- Benzodithiazines : Distinct SO₂ stretches at 1330–1160 cm⁻¹ and C=N stretches at 1605–1615 cm⁻¹ ().

- Thiazolo-Pyrimidines : Strong CN stretches at ~2219 cm⁻¹ and C=O peaks at 1715 cm⁻¹ ().

Nuclear Magnetic Resonance (NMR)

- Benzodithiazines :

- Thiazolo-Pyrimidines: 1H-NMR: Furan protons at δ 6.28–7.41 ppm; =CH signals at δ 7.94–8.01 ppm (). 13C-NMR: Cyano carbons (CN) at 98–117 ppm; carbonyls (C=O) at 165–171 ppm ().

Functional Group Influence on Reactivity

- Hydroxy and Methoxy Groups : In benzodithiazines, electron-donating groups (e.g., 2,5-dihydroxybenzylidene) enhance solubility and hydrogen-bonding interactions, reflected in broad OH IR stretches (~3320–3485 cm⁻¹) .

- Cyano Groups: In thiazolo-pyrimidines, electron-withdrawing CN groups increase electrophilicity, aiding in cyclization reactions .

- Sulfone Groups : In benzodithiazines, SO₂ groups contribute to high melting points and stabilize negative charges, enhancing metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.